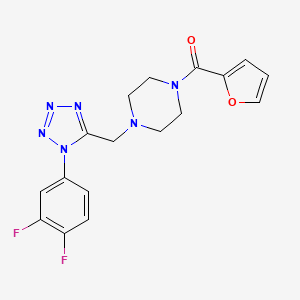

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Beschreibung

This compound features a piperazine core substituted with a furan-2-yl methanone group and a methyl-linked 1-(3,4-difluorophenyl)-1H-tetrazole moiety. The furan-2-yl methanone group introduces planar aromaticity, which may influence solubility and crystallinity.

Eigenschaften

IUPAC Name |

[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N6O2/c18-13-4-3-12(10-14(13)19)25-16(20-21-22-25)11-23-5-7-24(8-6-23)17(26)15-2-1-9-27-15/h1-4,9-10H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPXODNVSTWSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:

Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.

Attachment to Piperazine: The tetrazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate compound.

Coupling with Furan-2-ylmethanone: Finally, the intermediate is coupled with furan-2-ylmethanone using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amine derivatives of the tetrazole ring.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology and Medicine:

- Potential use as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.

- Investigated for its antimicrobial and antifungal properties.

Industry:

- Utilized in the development of new materials with specific chemical properties.

- Explored for its potential use in agrochemicals.

Wirkmechanismus

The mechanism of action of (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzyme active sites or receptor binding pockets, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Features

Table 1: Key Structural and Functional Comparisons

| Compound Name | Structural Features | Physicochemical Properties | Biological Activity (if reported) | References |

|---|---|---|---|---|

| (4-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone | - Piperazine core - 3,4-Difluorophenyl-tetrazole - Furan-2-yl methanone |

Not explicitly reported (predicted: moderate solubility due to fluorophenyl and tetrazole) | Antiproliferative potential (inferred from tetrazole-piperazine analogs) | |

| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) | - Thiazole core - Chlorophenyl and fluorophenyl substituents - Triazole-pyrazole hybrid |

Crystalline (triclinic symmetry), planar conformation | Not reported; structural focus | |

| 4-{(2-Fluorophenyl)[1-(tetrahydro-2-furanylmethyl)-1H-tetrazol-5-yl]methyl}-1-piperazinylmethanone | - Tetrahydrofuran-linked tetrazole - 2-Fluorophenyl substituent |

Higher solubility (tetrahydrofuran enhances hydrophilicity) | Not reported | |

| (3-Chloro-4-fluorophenyl){4-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperazin-1-yl}methanone | - Pyrazolo-thiazole core - Chloro-fluorophenyl and methoxyphenyl groups |

Likely high melting point (rigid structure) | Not explicitly reported; similar piperazine-thiazole compounds show kinase inhibition |

Physicochemical Properties

- Lipophilicity: The 3,4-difluorophenyl group in the target compound increases logP compared to mono-fluorinated analogs (e.g., 2-fluorophenyl in ) .

- Crystallinity: Unlike the isostructural thiazole derivatives (), the target compound’s furan-2-yl methanone may reduce crystallinity due to planar aromaticity disrupting packing .

Biologische Aktivität

The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by a piperazine ring linked to a furan moiety and a tetrazole group. The presence of the difluorophenyl group enhances its pharmacological properties.

Synthetic Routes

The synthesis typically involves:

- Formation of the tetrazole ring via cycloaddition reactions.

- Introduction of the difluorophenyl group through electrophilic aromatic substitution.

- Coupling with the furan moiety to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing tetrazole and piperazine structures exhibit significant antimicrobial activities. For instance, related compounds have shown effectiveness against various bacterial strains, including resistant ones.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 0.0156 | Antifungal against Candida albicans |

| Compound B | 0.125 | Antibacterial against S. aureus |

The Minimum Inhibitory Concentration (MIC) values suggest that modifications in the structure can lead to enhanced potency against specific pathogens.

The proposed mechanism involves:

- Inhibition of Enzymatic Activity : The tetrazole moiety mimics natural substrates, allowing it to bind to active sites on enzymes.

- Disruption of Membrane Integrity : The piperazine component may influence membrane dynamics, contributing to its antimicrobial effects.

Case Studies

- Study on Antibacterial Activity : A recent study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 0.125 μg/mL, indicating strong antibacterial properties.

- Antifungal Evaluation : Another investigation focused on its antifungal activity against various strains of Candida. The compound demonstrated comparable efficacy to established antifungal agents like fluconazole.

Research Findings

Recent literature highlights several key findings regarding the biological activity of similar compounds:

- Antimicrobial Spectrum : Compounds with similar structural motifs have been reported to exhibit broad-spectrum antimicrobial activity.

- SAR Analysis : Structure-activity relationship studies indicate that substitutions on the phenyl ring significantly impact biological efficacy, with electron-donating groups enhancing activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.